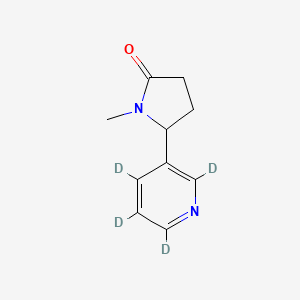
(Rac)-Cotinine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-Cotinine-d4 is a deuterated analog of cotinine, which is a primary metabolite of nicotine. This compound is often used in scientific research to study nicotine metabolism and its effects on the human body. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry due to its stability and distinguishable mass.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-Cotinine-d4 typically involves the deuteration of cotinine. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents. The reaction is usually carried out under controlled conditions to ensure selective deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide. The major product of this reaction is cotinine N-oxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of dihydrocotinine.
Substitution: Substitution reactions involving this compound typically occur at the nitrogen atom, where various alkyl or acyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Cotinine N-oxide.
Reduction: Dihydrocotinine.
Substitution: Various N-alkyl or N-acyl cotinine derivatives.
Wissenschaftliche Forschungsanwendungen
(Rac)-Cotinine-d4 is widely used in scientific research due to its stability and distinguishable mass. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of nicotine and its metabolites.
Biology: Helps in studying the metabolic pathways of nicotine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nicotine.
Industry: Employed in the development of smoking cessation aids and in the quality control of nicotine-containing products.
Wirkmechanismus
The mechanism of action of (Rac)-Cotinine-d4 is similar to that of cotinine. It primarily acts as a biomarker for nicotine exposure. In the body, cotinine is formed from nicotine through the action of cytochrome P450 enzymes, particularly CYP2A6. The deuterium atoms in this compound do not significantly alter its metabolic pathway, making it an ideal internal standard for studying nicotine metabolism.
Vergleich Mit ähnlichen Verbindungen
Cotinine: The non-deuterated form of (Rac)-Cotinine-d4, used similarly in research but lacks the stability and distinguishable mass of the deuterated analog.
Nicotine: The parent compound from which cotinine is derived. It is the primary addictive component of tobacco.
Cotinine N-oxide: An oxidized metabolite of cotinine, used in studies of nicotine metabolism.
Uniqueness of this compound: this compound is unique due to its deuterium atoms, which provide enhanced stability and make it easily distinguishable in mass spectrometry. This makes it an invaluable tool in research involving nicotine and its metabolites, offering more accurate and reliable results compared to non-deuterated analogs.
Eigenschaften
Molekularformel |
C10H12N2O |
|---|---|
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
1-methyl-5-(2,4,5,6-tetradeuteriopyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i2D,3D,6D,7D |
InChI-Schlüssel |
UIKROCXWUNQSPJ-USSMZTJJSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCC(=O)N2C)[2H] |
Kanonische SMILES |
CN1C(CCC1=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



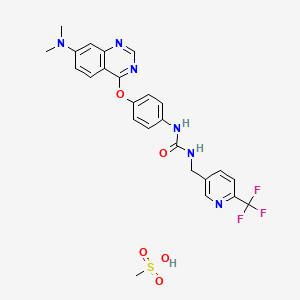
![5-[[4-Chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol](/img/structure/B15142488.png)

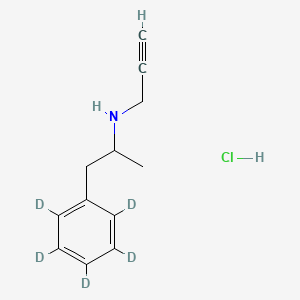

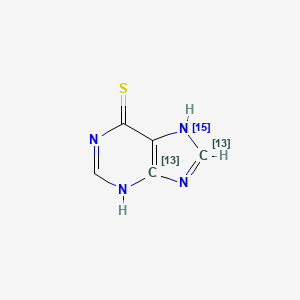



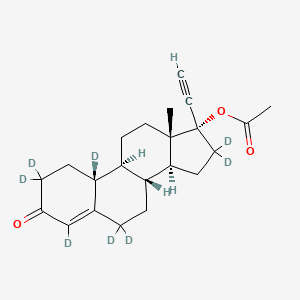
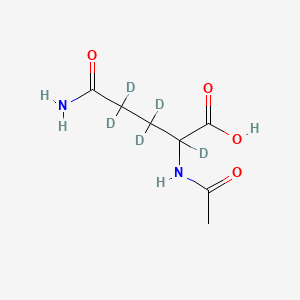
![1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-[4-[4-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoyl]piperazin-1-yl]anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B15142528.png)
![[(E,2S,3R)-2-[[(Z)-hexadec-9-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B15142534.png)
